

# Revolutionizing Genome Engineering: A Guide to Prime Editing in Mammalian Cells

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Prime editing has emerged as a transformative genome editing technology, offering unprecedented precision and versatility for introducing a wide range of genetic modifications in mammalian cells.<sup>[1]</sup> Unlike conventional CRISPR-Cas9 systems that induce double-strand breaks (DSBs), prime editing directly synthesizes new DNA sequences into a target genomic locus, minimizing the formation of unwanted insertions and deletions (indels).<sup>[2][3][4]</sup> This "search-and-replace" mechanism provides a powerful tool for correcting disease-causing mutations, inserting functional genetic elements, and creating sophisticated cellular models for research and drug development.<sup>[1][5]</sup>

This document provides detailed application notes and protocols for implementing prime editing in mammalian cells, tailored for researchers, scientists, and professionals in drug development.

## The Prime Editing System: Components and Mechanism

The prime editing system consists of two key components:

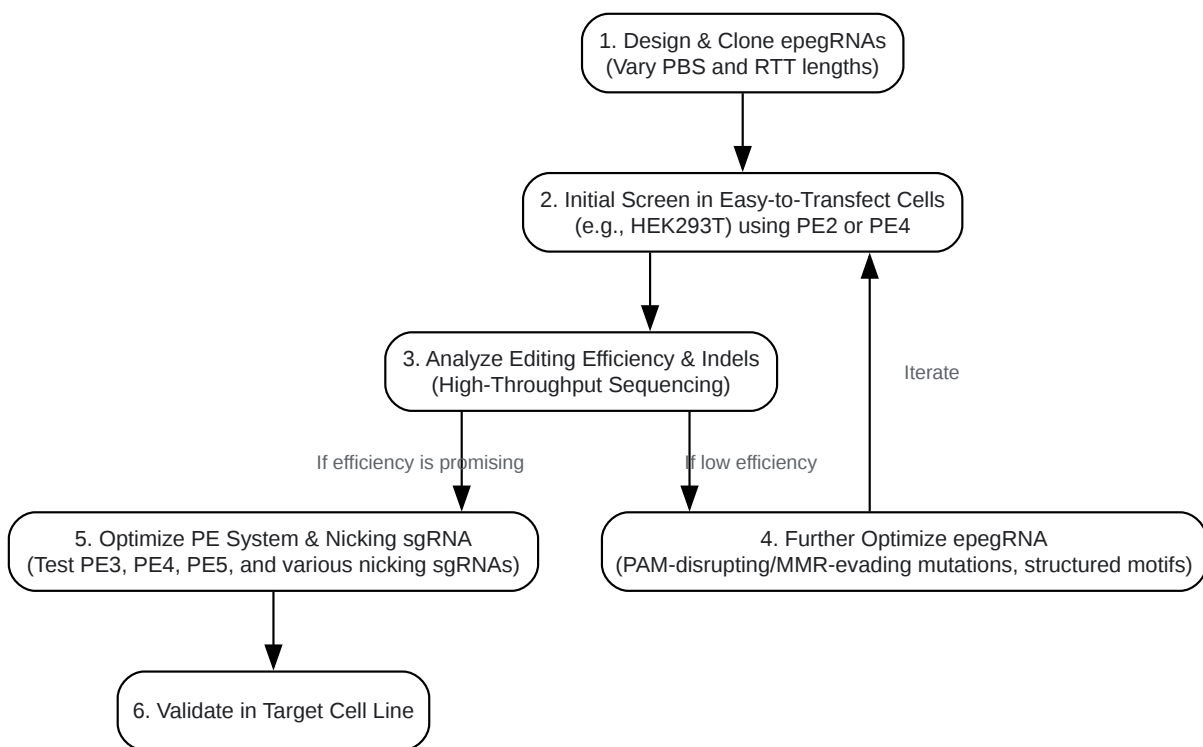
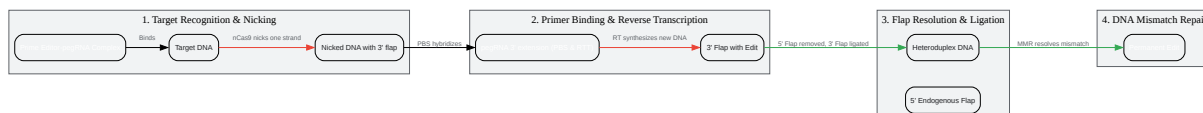
- **Prime Editor (PE):** A fusion protein comprising a Cas9 nickase (nCas9), which is engineered to cut only one strand of the DNA, and a reverse transcriptase (RT) enzyme.<sup>[1][6]</sup> The nCas9 is guided to the target DNA sequence by the pegRNA.

- Prime Editing Guide RNA (pegRNA): A specially engineered guide RNA that contains a spacer sequence for targeting the genomic locus, a scaffold for binding to the nCas9, and a 3' extension.<sup>[1][7]</sup> This extension includes a primer binding site (PBS) and a reverse transcription template (RTT) that encodes the desired edit.<sup>[7]</sup>

The mechanism of prime editing involves a series of precise steps:

- Target Recognition: The PE-pegRNA complex binds to the target DNA sequence.<sup>[1]</sup>
- Nicking: The nCas9 domain of the PE nicks the non-target DNA strand, creating a 3'-hydroxyl flap.<sup>[8]</sup>
- Primer Binding: The PBS sequence on the pegRNA hybridizes to the nicked DNA strand.<sup>[1]</sup>
- Reverse Transcription: The RT domain uses the RTT on the pegRNA as a template to synthesize a new DNA strand containing the desired edit.<sup>[1]</sup>
- Flap Equilibration and Resolution: The newly synthesized 3' flap containing the edit equilibrates with the endogenous 5' flap. Cellular endonucleases excise the 5' flap, and the edited 3' flap is ligated, incorporating the edit into the genome.<sup>[2]</sup>
- DNA Repair: The cell's DNA mismatch repair (MMR) machinery resolves the heteroduplex DNA, ideally using the edited strand as a template to correct the non-edited strand, thus making the edit permanent.<sup>[2][9]</sup>

Below is a diagram illustrating the prime editing mechanism:



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